molecular formula C10H9ClO B13986434 Benzofuran, 6-chloro-2,3-dimethyl- CAS No. 27044-66-2

Benzofuran, 6-chloro-2,3-dimethyl-

Cat. No.: B13986434
CAS No.: 27044-66-2
M. Wt: 180.63 g/mol
InChI Key: OVZZAHVQZBSYCW-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylbenzofuran is a substituted benzofuran derivative characterized by a fused benzene and furan ring system, with a chlorine atom at the 6-position and methyl groups at the 2- and 3-positions. Benzofuran derivatives are widely studied due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Substitutions at the C-2 and C-3 positions are particularly critical for modulating bioactivity, as these positions influence electronic, steric, and hydrogen-bonding interactions with biological targets . The chlorine atom at the 6-position introduces an electron-withdrawing effect, which may enhance stability and alter binding affinity in therapeutic applications .

Properties

CAS No.

27044-66-2

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3

InChI Key

OVZZAHVQZBSYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Cl)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Electrophilic Cyclization

  • Starting Material: o-Iodoanisoles or o-iodophenols substituted with chloro and methyl groups
  • Reagents: Terminal alkynes, palladium catalyst
  • Process: Coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization yields 2,3-disubstituted benzofurans.
  • Modification: Introduction of chloro substituent at the 6-position can be achieved by using appropriately substituted phenol precursors or via post-synthetic halogenation.
  • Reference: This method has been used to prepare various 2,3-disubstituted benzofurans with good yields and purity.

Lewis Acid-Catalyzed Intramolecular Cyclization

  • Reagents: Lewis acids such as scandium triflate or other metal triflates
  • Starting Materials: o-Hydroxybenzyl alcohol derivatives with alkynyl substituents
  • Mechanism: Lewis acid promotes propargylation followed by intramolecular cyclization and isomerization to form benzofuran derivatives.
  • Application: The method allows for the introduction of various substituents, including chloro and methyl groups, by choosing appropriate starting materials.
  • Reference: This approach provides moderate to high yields under mild conditions and is environmentally friendly.

Oxidative Annulation via Copper Catalysis

  • Starting Materials: Phenol derivatives with chloro and methyl groups
  • Reagents: Copper catalysts under oxidative conditions
  • Process: Copper-mediated oxidative annulation facilitates the formation of benzofuran rings from diphenyl precursors.
  • Yields: Moderate yields reported, with the possibility of controlling substitution patterns through precursor design.

Representative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield Range (%) Notes
Alkynyl Sulfoxide with 2,6-Dimethylphenol 2,6-Dimethylphenol + alkynyl sulfoxide Trifluoroacetic acid (TFAA) Room temperature, mild acidic 60–85 Methyl migration observed, regioselective
Pd-Catalyzed Coupling + Cyclization o-Iodoanisole derivatives Pd catalyst, terminal alkyne 90–120 °C, inert atmosphere 50–75 Allows introduction of chloro substituent via precursor
Lewis Acid-Catalyzed Cyclization o-Hydroxybenzyl alcohol derivatives Scandium triflate, isocyanides Mild, eco-friendly solvents 70–91 High efficiency, moderate reaction times
Copper-Mediated Oxidative Annulation Phenol derivatives with chloro/methyl Copper catalyst, oxidant Reflux conditions 30–50 Moderate yields, suitable for diphenyl benzofurans

Analytical and Characterization Considerations

  • NMR Spectroscopy: Characteristic shifts for methyl groups at positions 2 and 3, and chloro substitution at position 6 can be confirmed by $$^{1}H$$ and $$^{13}C$$ NMR.
  • Mass Spectrometry: Molecular ion peaks confirm the molecular weight consistent with C10H9ClO (for 6-chloro-2,3-dimethylbenzofuran).
  • Chromatography: Silica gel column chromatography is commonly used for purification, with hexane/ethyl acetate mixtures as eluents.
  • X-ray Crystallography: Structural confirmation of substitution patterns is often achieved by single-crystal X-ray diffraction when available.

Summary and Outlook

The preparation of benzofuran, 6-chloro-2,3-dimethyl- can be accomplished through several synthetic routes, each with distinct advantages:

Choice of method depends on available starting materials, desired scale, and functional group tolerance. These methods collectively provide a robust toolkit for synthesizing this compound with potential for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 6-chloro-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2,3-dione, while reduction can yield 2,3-dihydrobenzofuran .

Scientific Research Applications

Benzofuran, 6-chloro-2,3-dimethyl-, a member of the benzofuran family, is a heterocyclic compound characterized by a fused benzene and furan ring structure with a chlorine atom at the 6th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring. With the molecular formula C10H9ClOC_{10}H_9ClO and a molecular weight of approximately 184.64 g/mol, it is studied for its chemical properties and biological activities. Benzofuran derivatives are known for their diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer activities.

Scientific Research Applications

  • Versatile Building Block Benzofuran, 6-chloro-2,3-dimethyl- serves as a building block for synthesizing complex molecules. Its structure allows for creating derivatives with varied properties, making it useful in synthetic organic chemistry.
  • Antimicrobial and Antifungal Development The compound exhibits antimicrobial and antifungal properties, which can be used in developing new antibiotics.
  • Use in Palladium-Catalyzed Intramolecular Migratory Cycloisomerization Palladium-catalyzed migratory cycloisomerization using transition metal catalysts is useful for synthesizing substituted heterocyclic compounds .
  • Other industrial applications It is also used in the production of dyes, fragrances, and polymers.

Biological Activities and Potential Pharmacological Effects

Research suggests that benzofuran, 6-chloro-2,3-dimethyl- may possess anti-inflammatory, analgesic, and anticancer activities. These effects often involve interactions with specific enzymes or receptors within biological systems, modulating their activity and leading to various physiological effects.

Insecticidal Activity

2,3-dihydrobenzo[b]furan-3-yl chrysanthemates were prepared and their insecticidal activity was tested on American cockroach nymphs . The 4,6-Dimethyl and 5-chloro-4,6-dimethyl esters were more potent than both allethrin and the non-substituted ester .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

6-Chloro-3(2H)-Benzofuranone (CAS 351528-80-8)

  • Structure : Features a ketone group at the 3-position and chlorine at the 6-position.
  • Key Differences : The absence of methyl groups at C-2/C-3 reduces lipophilicity compared to 6-chloro-2,3-dimethylbenzofuran. This compound exhibits a density of 1.379 g/cm³ and a predicted boiling point of 261.7°C .
  • Bioactivity : Ketone-containing benzofurans are associated with antioxidant and cytotoxic activities, but the lack of alkyl substituents may limit membrane permeability .

5-Bromo-3(2H)-Benzofuranone (CAS 3562-84-3)

  • Structure : Bromine at the 5-position and a ketone at the 3-position.
  • Key Differences : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance halogen bonding but reduce metabolic stability. The compound shows cytotoxicity against cancer cells, though selectivity is lower than chloro analogs due to steric effects .

2,3-Dihydro-2,2,7-Trimethylbenzofuran

  • Structure : A dihydrobenzofuran with methyl groups at C-2 and C-5.
  • Key Differences : Saturation of the furan ring increases conformational rigidity, while the 7-methyl group introduces steric hindrance absent in 6-chloro-2,3-dimethylbenzofuran. This structural variation impacts NMR spectra, with distinct trans-threo and cis-erythro signals observed in similar dihydro derivatives .

Menthofuran (CAS 494-90-6)

  • Structure : A naturally occurring tetrahydro-dimethylbenzofuran with a menthol-like scaffold.
  • Key Differences : The saturated ring system and additional methyl groups reduce aromaticity, leading to lower reactivity and distinct applications in flavoring agents rather than pharmaceuticals .

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • C-2/C-3 Methyl Groups : Enhance lipophilicity and metabolic stability compared to polar substituents (e.g., hydroxyl or acetyl groups). Methyl groups at these positions are linked to improved bioavailability in antitumor agents .
    • C-6 Chlorine : Electron-withdrawing effects stabilize the aromatic ring and may enhance interactions with electron-rich biological targets (e.g., enzyme active sites) .
  • Halogen vs.

Physicochemical and Pharmacokinetic Properties

Property 6-Chloro-2,3-Dimethylbenzofuran 6-Chloro-3(2H)-Benzofuranone Menthofuran
Molecular Weight ~182.6 g/mol 152.12 g/mol 150.22 g/mol
LogP (Predicted) ~3.1 (high lipophilicity) ~2.5 ~2.8
Boiling Point Not reported 261.7°C 198–202°C
Bioactivity Antitumor (hypothesized) Antioxidant Flavoring agent

Q & A

Q. What synthetic methodologies are recommended for preparing 6-chloro-2,3-dimethylbenzofuran derivatives?

Answer: The synthesis of benzofuran derivatives typically involves cyclization reactions or modifications of pre-existing benzofuran scaffolds. For chloro-substituted variants like 6-chloro-2,3-dimethylbenzofuran, halogenation (e.g., chlorination via electrophilic substitution) or coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents. Hydrogenation using palladium catalysts (e.g., H₂/Pd) is effective for reducing benzofuran to dihydro derivatives, which may serve as intermediates . Key steps include:

  • Purification: Column chromatography (silica gel) with hexane/ethyl acetate gradients.
  • Characterization: Confirm structures via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, comparing chemical shifts to model compounds (e.g., trans- and cis-2,3-dimethylbenzofuran dihydro derivatives) .

Q. How should researchers handle safety concerns during experimental work with 6-chloro-2,3-dimethylbenzofuran?

Answer:

  • Exposure Control: Use fume hoods, closed systems, or local exhaust ventilation to minimize inhalation. Wear impermeable gloves (nitrile), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-certified masks) is required if vapor concentrations exceed limits .
  • Storage: Keep in airtight containers away from oxidizers, heat, and light to prevent polymerization or decomposition .
  • Emergency Measures: Safety showers and eye-wash stations must be accessible. Spills should be neutralized with inert absorbents and disposed as hazardous waste .

Q. What spectroscopic techniques are optimal for structural elucidation of 6-chloro-2,3-dimethylbenzofuran derivatives?

Answer:

  • NMR Spectroscopy: 13C^{13}\text{C} NMR distinguishes stereoisomers (e.g., trans-threo vs. cis-erythro) via characteristic shifts (e.g., 48–49 ppm for dihydro derivatives) .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 216.64 for sulfonyl chloride derivatives) and fragmentation patterns for structural confirmation .
  • Gas Chromatography (GC): Use non-polar columns (e.g., DB-5) with Kovats retention indices to verify purity and identify co-eluting impurities .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) enhance the design of 6-chloro-2,3-dimethylbenzofuran-based bioactive compounds?

Answer:

  • Target Selection: Prioritize proteins with known binding pockets for benzofuran derivatives (e.g., histone deacetylases (HDACs) ).
  • Docking Workflow:
    • Prepare ligand (e.g., optimize geometry using DFT).
    • Generate protein grid files (e.g., AutoDock Vina).
    • Score binding affinities and analyze interactions (e.g., hydrogen bonds with catalytic residues).
  • Validation: Compare docking results with in vitro bioassays (e.g., HDAC inhibition IC₅₀ values) .

Q. What strategies resolve contradictions in bioactivity data for benzofuran derivatives?

Answer:

  • Experimental Replicates: Conduct dose-response assays in triplicate to confirm IC₅₀/EC₅₀ values.
  • Structural Confirmation: Re-analyze ambiguous compounds via X-ray crystallography (e.g., N-substituted benzamide derivatives ).
  • Meta-Analysis: Cross-reference published datasets (e.g., antimicrobial activity in Oriental Journal of Chemistry vs. HDAC inhibition studies ).

Q. How do substituents (e.g., chloro, methyl) influence the polymerization behavior of 6-chloro-2,3-dimethylbenzofuran?

Answer:

  • Cationic Polymerization: Methyl groups enhance steric stabilization, favoring trans-threo enchainments (95:5 selectivity via 13C^{13}\text{C} NMR) .
  • Kinetic Studies: Monitor molecular weight distributions (GPC) under varied initiators (e.g., BF₃·OEt₂) and temperatures.
  • Thermal Stability: TGA analysis reveals decomposition thresholds (e.g., >200°C for polybenzofurans) .

Q. What biomarkers are relevant for assessing 6-chloro-2,3-dimethylbenzofuran toxicity in preclinical models?

Answer:

  • Exposure Biomarkers: Detect urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
  • Effect Biomarkers: Monitor renal (e.g., serum creatinine) and hepatic (e.g., ALT/AST) toxicity in rodent studies .
  • Genotoxicity: Perform comet assays or micronucleus tests to evaluate DNA damage .

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